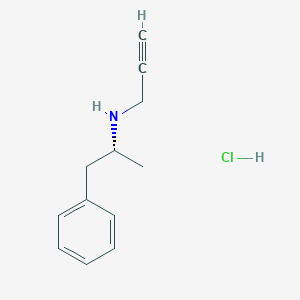

R-(-)-Desmethyldeprenyl hydrochloride

Descripción general

Descripción

R-(-)-Desmethyldeprenyl hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.

The exact mass of the compound Desmethylselegiline hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Desmethylselegiline hydrochloride, like its parent compound selegiline, primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme responsible for the catabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting MAO-B, desmethylselegiline increases the levels of these neurotransmitters in the brain .

Mode of Action

Desmethylselegiline hydrochloride acts by selectively and irreversibly inhibiting MAO-B . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . It also blocks the reuptake of these neurotransmitters from the synaptic cleft, further enhancing their concentrations in the brain .

Biochemical Pathways

The inhibition of MAO-B by desmethylselegiline hydrochloride affects the metabolic pathways of monoamine neurotransmitters. It prevents the oxidative deamination of dopamine, leading to increased dopamine concentrations . This action primarily impacts the dopaminergic pathways in the brain, particularly in the substantia nigra .

Pharmacokinetics

The pharmacokinetics of desmethylselegiline hydrochloride are complex and highly variable . Following oral administration, it is rapidly absorbed and metabolized to further metabolites . The absolute bioavailability of selegiline, the parent compound, is approximately 10% . The oral clearance of selegiline is many times higher than the liver blood flow, indicating that extrahepatic processes are involved in its elimination . The elimination half-life of selegiline is about 1.5 hours .

Result of Action

The primary molecular effect of desmethylselegiline hydrochloride is the increased concentration of monoamine neurotransmitters in the brain due to the inhibition of MAO-B . This leads to enhanced neurotransmission, particularly dopaminergic transmission . At the cellular level, this can result in improved neuronal communication and potentially alleviate symptoms of conditions like Parkinson’s disease and major depressive disorder .

Action Environment

The action of desmethylselegiline hydrochloride can be influenced by various environmental factors. For instance, the presence of food can lead to a three-fold increase in the peak plasma concentration and area under the concentration-time curve of selegiline . Furthermore, the site of drug absorption in the gastrointestinal tract can significantly impact the drug’s bioavailability . The metabolism of desmethylselegiline hydrochloride can also be affected by the density of certain enzymes in different regions of the intestine .

Análisis Bioquímico

Biochemical Properties

Desmethylselegiline hydrochloride interacts with various enzymes and proteins in the body. It is believed to possess some MAO-B inhibitory property, though to a lesser extent than that of Selegiline . By inhibiting MAO-B, Desmethylselegiline hydrochloride increases the dopamine levels in the substantia nigra . This interaction plays a crucial role in biochemical reactions related to the treatment of Parkinson’s disease.

Cellular Effects

Desmethylselegiline hydrochloride has significant effects on various types of cells and cellular processes. By inhibiting MAO-B, it increases the dopamine levels in the central nervous system, resulting in elevated levels of biologically active monoamines at the synaptic cleft . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Desmethylselegiline hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the function of MAO-B enzymes, which are responsible for catabolizing neurotransmitters such as norepinephrine, serotonin, and dopamine . This inhibition results in elevated levels of these neurotransmitters in the central nervous system .

Temporal Effects in Laboratory Settings

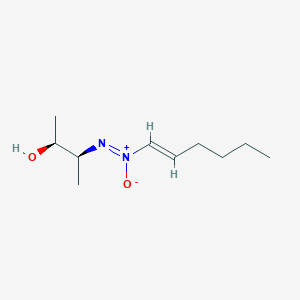

It is known that the compound is rapidly absorbed and metabolized to desmethylselegiline, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration is approximately 2 µg/L and the time to reach the peak is under an hour .

Metabolic Pathways

Desmethylselegiline hydrochloride is involved in several metabolic pathways. It is metabolized by three distinct pathways: N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation . The major metabolite is ®-methamphetamine .

Transport and Distribution

It is known that the compound exhibits high plasma protein binding, specifically with macroglobulin and albumin .

Propiedades

IUPAC Name |

(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZTCSJZCYCQS-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)NCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151139 | |

| Record name | Desmethylselegiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115586-38-4 | |

| Record name | Desmethylselegiline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylselegiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLSELEGILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8SH3P9VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

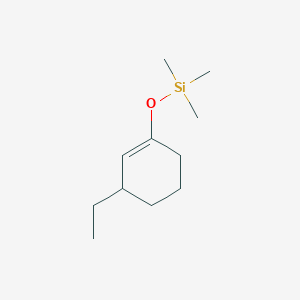

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

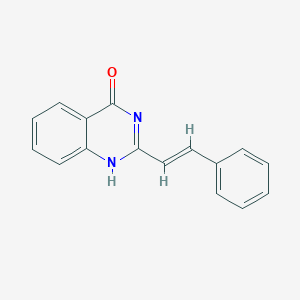

Feasible Synthetic Routes

Q1: What is the absolute configuration of Desmethylselegiline hydrochloride and its fluorinated analog, and why is this important?

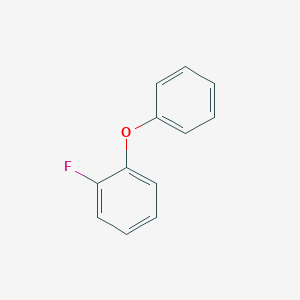

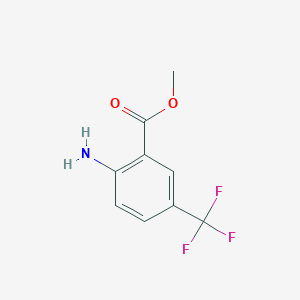

A1: Both Desmethylselegiline hydrochloride [(R)-(-)-1-benzyl-N-(2-propynyl)ethylammonium chloride] and its p-fluoro analog [(R)-(-)-1-(4-fluorobenzyl)-N-(2-propynyl)ethylammonium chloride] possess the R configuration at the chiral center (C4). [, ] This determination is crucial because the biological activity of chiral molecules often exhibits stereospecificity. Understanding the absolute configuration is essential for interpreting the compound's interactions with biological targets and its pharmacological effects.

Q2: The research mentions that Desmethylselegiline hydrochloride and p-fluoro-Desmethylselegiline hydrochloride are "highly isostructural." What does this mean and what is its significance?

A2: Being "highly isostructural" means the two compounds share very similar crystal structures. [, ] They have nearly identical arrangements of atoms in their solid forms, despite the presence of a fluorine atom in the p-fluoro analog. This isostructural relationship suggests that the fluorine substitution in the p-fluoro analog does not significantly alter the overall molecular shape and packing within the crystal lattice. This insight can be valuable for understanding structure-activity relationships and predicting potential pharmacological similarities or differences between the two compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)